Carbobenzyloxy-L-alanyl-L-methioninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-L-alanyl-L-methioninamide typically involves the protection of amino acids followed by peptide coupling reactions. The process begins with the protection of the amino group of L-alanine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected L-alanine with L-methioninamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification of intermediates to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-alanyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The Cbz protecting group can be removed by hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: L-alanyl-L-methioninamide.
Substitution: L-alanine and L-methioninamide.
Scientific Research Applications
Carbobenzyloxy-L-alanyl-L-methioninamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in designing peptide-based therapeutics.
Mechanism of Action
The mechanism of action of Carbobenzyloxy-L-alanyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include peptide bond formation or cleavage, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxy-L-methioninamide: Similar structure but lacks the L-alanine residue.
Carbobenzyloxyglycylglycyl-L-methioninamide: Contains additional glycine residues.
Carbobenzyloxysarcosyl-L-methioninamide: Contains a sarcosine residue instead of L-alanine.
Uniqueness
Carbobenzyloxy-L-alanyl-L-methioninamide is unique due to its specific combination of L-alanine and L-methioninamide residues, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in peptide synthesis and enzyme studies .
Properties
Molecular Formula |
C16H23N3O4S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H23N3O4S/c1-11(15(21)19-13(14(17)20)8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21)/t11-,13-/m0/s1 |
InChI Key |
BHPTZUNULWSAIE-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.